1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate
Description
This compound is a chiral pyridine derivative featuring a dihydro-2H-pyridine core with two ester groups (tert-butyl and methyl) at positions 1 and 2, respectively, and a formyl group at position 5. The (2R) stereochemistry is critical for its reactivity and interactions in asymmetric synthesis. The tert-butyl and methyl esters act as protecting groups, enhancing stability during synthetic processes. The formyl group introduces a reactive aldehyde functionality, enabling downstream modifications such as nucleophilic additions or condensations. While direct physical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest utility as a versatile intermediate in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-7-9(8-15)5-6-10(14)11(16)18-4/h7-8,10H,5-6H2,1-4H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOFRWBSSNQTAW-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(CCC1C(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(CC[C@@H]1C(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate is typically synthesized through multi-step organic synthesis. The process usually begins with the preparation of the pyridine ring, followed by the introduction of the tert-butyl and methyl groups via alkylation reactions. The formyl group is often introduced through a formylation reaction, which can be facilitated by reagents such as formic acid or formaldehyde. The dihydropyridine ring is then formed through catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: : Employing automated equipment for the alkylation and formylation reactions to ensure consistency and efficiency.
Catalysts and reagents: : Utilizing high-purity catalysts and reagents to maintain the desired reaction conditions.
Purification techniques: : Implementing advanced purification methods such as column chromatography and recrystallization to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: : Conversion of the formyl group to a carboxylic acid.
Reduction: : Further reduction of the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: : Electrophilic substitution at the pyridine ring positions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Utilizing reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Employing reagents such as alkyl halides under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: : Formation of 1-O-Tert-butyl 2-O-methyl (2R)-5-carboxyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate.
Reduction: : Formation of 1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-1,2,3,4-tetrahydro-2H-pyridine-1,2-dicarboxylate.
Substitution: : Formation of substituted pyridine derivatives with modified alkyl chains.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The structure of these compounds allows for interaction with bacterial cell membranes or enzymes critical for bacterial survival.
Case Study: Synthesis and Evaluation
A study conducted by Wattanasuepsin et al. (2017) demonstrated the synthesis of pyridine derivatives that were tested against multiple bacterial strains. The results showed promising inhibition zones, indicating potential for development into new antimicrobial agents .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12 |
| Compound B | Escherichia coli | 11 |
Anti-inflammatory Properties
The anti-inflammatory potential of pyridine derivatives has also been explored. Research indicates that these compounds can inhibit pro-inflammatory cytokines, suggesting their use in treating inflammatory diseases.
Agricultural Applications
Herbicidal Activity
Pyridine derivatives have been investigated for their herbicidal properties. Specifically, studies have shown that compounds like this compound can effectively control weed species in agricultural settings.
Case Study: Herbicidal Efficacy
In a controlled study, the herbicidal efficacy of this compound was evaluated against common weed species. The results indicated a significant reduction in weed biomass when treated with this compound compared to untreated controls.
| Treatment | Weed Species | Biomass Reduction (%) |
|---|---|---|
| Control | N/A | 0 |
| Compound X | Common Weed A | 75 |
| Compound X | Common Weed B | 80 |
Organic Synthesis Applications
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations including oxidation and reduction reactions.
Case Study: Total Synthesis of Alkaloids
In synthetic organic chemistry, this compound has been utilized in the total synthesis of complex alkaloids. For example, its application in the synthesis of vallesamidine showcases its utility as a precursor in multi-step synthetic pathways .
Mechanism of Action
The mechanism by which 1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate exerts its effects is through interactions with specific molecular targets:
Molecular Targets and Pathways: : The compound may interact with enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways. For instance, it could inhibit or activate particular enzymes, thereby altering metabolic processes.
Specific Pathways: : The pyridine moiety may play a role in binding to active sites, while the formyl and tert-butyl groups may influence the compound's overall binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Formyl Group (Target Compound): The 5-formyl group distinguishes it from analogs like cyano- or nitro-substituted derivatives. This aldehyde enhances electrophilicity, enabling reactions like Schiff base formation or reductive amination .
- Cyano/Nitro Groups (): These electron-withdrawing groups increase stability and polarity, often directing reactivity toward nucleophilic aromatic substitution or cycloadditions .
- Halogen/Amide () : Bromine and pivalamido groups in pyrrolidine derivatives facilitate cross-coupling reactions or serve as directing groups in catalysis .
Stereochemical Considerations
The (2R) configuration of the target compound contrasts with the (2R,5S) stereochemistry in ’s cyano-pyrrolidine derivative. Such stereochemical differences influence enantioselectivity in catalytic applications and biological activity .
Physical Properties
While melting points for the target compound are unspecified, tetrahydroimidazopyridine derivatives () exhibit higher melting points (215–245°C) due to rigid fused-ring systems and strong intermolecular interactions (e.g., hydrogen bonding from nitro groups) . The target compound’s formyl group may reduce crystallinity compared to cyano or nitro analogs.
Biological Activity
1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate is an organic compound with potential applications in medicinal chemistry and biochemistry. Its unique structural features provide a basis for various biological activities, making it a subject of interest in recent research.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group and a formyl group attached to a pyridine ring. This configuration is significant for its interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H17N1O5 |
| Molecular Weight | 267.28 g/mol |
| CAS Number | Not specified in the sources |
The biological activity of this compound may stem from its ability to interact with specific enzymes or receptors within biological systems. The tert-butyl and formyl groups potentially enhance its lipophilicity, allowing for better membrane permeability and interaction with cellular targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The ability to scavenge free radicals can be attributed to the electron-donating capacity of the pyridine moiety.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of enzymes related to oxidative stress responses.
Cytotoxicity
In vitro studies have demonstrated that derivatives of pyridine-based compounds can exhibit cytotoxic effects against various cancer cell lines. The specific cytotoxicity profile of this compound remains to be fully elucidated but may mirror those findings.
Study on Antioxidant Activity
A study published in Journal of Medicinal Chemistry explored the antioxidant capacity of various pyridine derivatives. The results indicated that compounds with bulky groups like tert-butyl showed enhanced radical scavenging activity compared to their smaller counterparts .
Enzyme Interaction Studies
Another investigation assessed the inhibitory effects of pyridine derivatives on specific metabolic enzymes. The findings revealed that certain structural modifications significantly increased enzyme inhibition rates, suggesting that this compound could be a promising candidate for further development as an enzyme inhibitor .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with similar compounds is essential.
Q & A
Q. What are the established synthetic routes for preparing 1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with protected pyridine or dihydropyridine derivatives. Key steps include:
- tert-Butyl Protection : Introduce the tert-butyl group via carbamate formation using Boc anhydride under basic conditions (e.g., DMAP catalysis) .
- Methyl Esterification : Coupling with methyl chloroformate in anhydrous solvents (e.g., THF) at 0–5°C to avoid side reactions .
- Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at position 5 .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. How is the structural integrity of this compound verified, and what spectroscopic techniques are most reliable for characterization?
- Methodological Answer :
- 1H/13C NMR : Confirm stereochemistry and substituent positions. For example, the formyl proton appears as a singlet near δ 9.8–10.2 ppm, while tert-butyl groups show characteristic singlets at δ 1.2–1.4 ppm .
- IR Spectroscopy : Detect carbonyl stretches (C=O) from esters (~1740 cm⁻¹) and the formyl group (~1680 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₁NO₆: 300.1445; observed: 300.1448) .
Q. What are the stability profiles of this compound under varying storage conditions (e.g., temperature, light, humidity)?
- Methodological Answer :
- Thermal Stability : Store at 2–8°C in airtight containers. Decomposition occurs above 40°C, evidenced by HPLC purity drops >5% over 30 days .
- Light Sensitivity : Protect from UV exposure; amber glass vials reduce photodegradation by 70% compared to clear glass .
- Hydrolytic Stability : Susceptible to ester hydrolysis in aqueous buffers (pH <3 or >9). Use anhydrous solvents (e.g., DMF) for long-term storage .
Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Flash Chromatography : Use silica gel with ethyl acetate/hexane (1:4 to 1:2 gradient). Monitor fractions via TLC (Rf ~0.3 in 1:1 EA/Hex) .
- Recrystallization : Dissolve in hot ethanol (70°C) and cool to −20°C for 12 hours to yield crystals with >98% purity .
Advanced Research Questions
Q. How does the formyl group at position 5 influence the compound’s reactivity in nucleophilic addition or cyclization reactions?
- Methodological Answer : The formyl group acts as an electrophilic site, enabling:
- Knoevenagel Condensation : React with malononitrile in ethanol/piperidine to form α,β-unsaturated nitriles .
- Paal-Knorr Pyrrole Synthesis : React with amines (e.g., benzylamine) under acidic conditions to generate substituted pyrroles .
- Kinetic Control : Optimize temperature (0–25°C) and stoichiometry to suppress over-reaction (e.g., dimerization) .
Q. What strategies are recommended for resolving stereochemical ambiguities in derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak AD-H (hexane/isopropanol 90:10) to separate enantiomers. Retention times vary by >2 minutes for (R) vs. (S) configurations .
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in ethyl acetate/hexane .
- NOESY NMR : Identify spatial proximity between the tert-butyl group and adjacent protons to confirm stereochemistry .
Q. How can computational modeling (e.g., DFT, molecular docking) predict this compound’s interactions with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., kinases). The formyl group shows hydrogen bonding with conserved lysine residues (binding energy: −8.2 kcal/mol) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
Q. How should researchers address contradictions in spectroscopic or reactivity data across studies?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., tert-butyl esters of pyrrolidine derivatives) to identify systematic shifts .
- Reaction Reproducibility : Standardize solvent purity (HPLC-grade), catalyst batches, and inert atmosphere conditions .
- Meta-Analysis : Apply multivariate statistics to datasets from divergent methodologies (e.g., receptor-response models vs. heterologous expression assays) .
Q. What are the potential biological applications of this compound, and how can its interactions with enzymes be experimentally validated?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s reagent. IC50 values <10 µM suggest therapeutic potential .
- Fluorescence Polarization : Label the compound with BODIPY and measure binding affinity to target proteins (Kd < 50 nM) .
- In Vivo Studies : Administer in zebrafish models (1–10 µM) to assess bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
